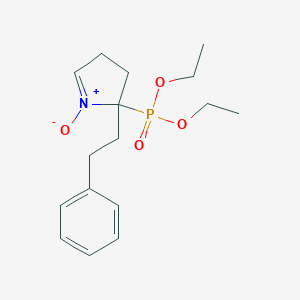
4-Metil-3-nitrofenol
Descripción general
Descripción
4-Methyl-3-nitrophenol (4-MNP) is a synthetic organic compound that has been used for various scientific and industrial applications. It is a nitro-aromatic compound and a member of the nitrobenzenes family. 4-MNP has a wide range of applications, from being used as a precursor for the production of dyes, to being used as a catalyst in chemical reactions. In recent years, 4-MNP has become increasingly popular in scientific research due to its ability to act as a reagent for various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Degradación Catalítica
El 4-Metil-3-nitrofenol se utiliza en el campo de la degradación catalítica. Específicamente, se utiliza en la degradación catalítica de 4-nitrofenol (4-NP) y naranja de metilo (MO) por nanocompuestos de óxido de cobalto . Esta aplicación es particularmente importante en la ciencia ambiental, ya que ayuda a reducir la contaminación ambiental y el tratamiento de aguas residuales .
Estándar en la Determinación de Nitrofenoles
El this compound se utiliza como estándar durante la determinación de nitrofenoles . Los nitrofenoles son un grupo de compuestos orgánicos que tienen amplias aplicaciones en la fabricación de tintes, fármacos, pesticidas y explosivos. Por lo tanto, la determinación precisa de los nitrofenoles es crucial en estas industrias .
Síntesis de Otros Compuestos
El this compound se utiliza como reactivo de partida durante la síntesis de otros compuestos. Por ejemplo, se utiliza en la síntesis de 1-metil-2-nitro-4-(tetrahidropiraniloxi)benceno . Este compuesto podría tener aplicaciones potenciales en diversas reacciones químicas .
Investigación sobre la Maduración de Ovocitos
El this compound se ha utilizado en la investigación que estudia sus efectos sobre la maduración de ovocitos . Este tipo de investigación puede proporcionar información valiosa sobre la biología reproductiva y podría conducir potencialmente a avances en los tratamientos de fertilidad .
Safety and Hazards
4-Methyl-3-nitrophenol is considered hazardous. It may cause respiratory irritation, be harmful if inhaled, cause serious eye irritation, cause skin irritation, and be harmful in contact with skin or if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective equipment, and storing it locked up .
Mecanismo De Acción
Target of Action
4-Methyl-3-nitrophenol (3M4NP) is a degradation product of the organophosphate insecticide fenitrothion and a major component of diesel exhaust particles . It is known to target various biological systems, including microbial strains capable of degrading 3M4NP , and the female reproductive system, specifically affecting meiosis progression in oocytes .
Mode of Action
The mode of action of 3M4NP involves its interaction with its targets, leading to various changes. For instance, in microbial degradation, enzymes such as PNP 4-monooxygenase (PnpA) and 1,4-benzoquinone reductase (PnpB) play a crucial role . PnpA catalyzes the monooxygenation of 3M4NP to methyl-1,4-benzoquinone (MBQ), and PnpB reduces MBQ to methylhydroquinone (MHQ) .
Biochemical Pathways
The biochemical pathways affected by 3M4NP involve the conversion of 3M4NP to MBQ and then to MHQ . This process is part of the degradation pathway of 3M4NP in certain microbial strains . The enzymes PnpCD, PnpE, and PnpF are likely involved in the lower pathway of 3M4NP catabolism .
Result of Action
The action of 3M4NP results in significant molecular and cellular effects. In the context of oocyte maturation, exposure to 3M4NP has been found to compromise oocyte maturation, disturb spindle stability, induce mitochondrial dysfunction, and trigger early apoptosis in oocytes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3M4NP. For instance, under aerobic environmental conditions, fenitrothion can degrade rapidly to produce 3M4NP . The presence of certain microbial strains in the environment can also influence the degradation of 3M4NP .
Análisis Bioquímico
Biochemical Properties
4-Methyl-3-nitrophenol interacts with various enzymes and proteins in biochemical reactions. For instance, it has been reported that the microbial degradation of 4-Methyl-3-nitrophenol involves enzymes such as PNP 4-monooxygenase (PnpA) and a 1,4-benzoquinone reductase (PnpB) in Burkholderia sp. strain SJ98 . PnpA catalyzes the monooxygenation of 4-Methyl-3-nitrophenol to methyl-1,4-benzoquinone (MBQ), while PnpB reduces MBQ to methylhydroquinone (MHQ) .
Cellular Effects
The effects of 4-Methyl-3-nitrophenol on cells are significant. It has been found to compromise oocyte maturation, disturb spindle stability, and induce mitochondrial dysfunction . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Methyl-3-nitrophenol involves its interaction with biomolecules and changes in gene expression. As mentioned earlier, PnpA and PnpB play crucial roles in the degradation of 4-Methyl-3-nitrophenol . The compound’s effects on oocyte maturation are also associated with changes in the mRNA levels of mitochondria-related genes .
Temporal Effects in Laboratory Settings
The effects of 4-Methyl-3-nitrophenol can change over time in laboratory settings. For example, the compound’s impact on oocyte maturation was observed during in vitro maturation of mouse oocytes
Dosage Effects in Animal Models
The effects of 4-Methyl-3-nitrophenol can vary with different dosages in animal models. In a study involving castrated immature rats, it was found that exposure to 4-Methyl-3-nitrophenol at doses of 1, 10, or 100 mg/kg for 5 consecutive days had significant effects on the weights of the livers and seminal vesicles, as well as on the concentrations of plasma testosterone .
Metabolic Pathways
4-Methyl-3-nitrophenol is involved in specific metabolic pathways. In Burkholderia sp. strain SJ98, the degradation of 4-Methyl-3-nitrophenol involves the conversion of the compound to MBQ and MHQ, which are then further metabolized .
Propiedades
IUPAC Name |
4-methyl-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEXDUKMTVYBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879085 | |
| Record name | 3-NITRO-P-CRESOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder with an odor like phenol; [Alfa Aesar MSDS] | |
| Record name | 3-Nitro-p-cresol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10808 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000632 [mmHg] | |
| Record name | 3-Nitro-p-cresol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10808 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2042-14-0, 68137-09-7 | |
| Record name | 4-Methyl-3-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2042-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002042140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(Or 4)-methyl-3-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068137097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-3-nitrophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-NITRO-P-CRESOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitro-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NITRO-P-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B422HUD6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)
![Propan-2-yl (2S)-2-{[(2S)-2-{[(2S,3R)-2-{[(2R)-2-amino-3-sulfanylpropyl]amino}-3-methylpentyl]oxy}-3-phenylpropanoyl]amino}-4-(methanesulfonyl)butanoate](/img/structure/B15599.png)



